molecular formula C20H17N5O4 B2768685 2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-64-2

2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2768685
CAS RN: 900010-64-2
M. Wt: 391.387
InChI Key: KASCDAGVKKPFEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the steps involved in the process .


Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Hydrogen Bonding in DNA Base Recognition

  • Study Insights: Research by (Gaugain et al., 1981) explored hydrogen bonding in DNA base recognition using derivatives of this compound. The study revealed sequence specificity in DNA interactions and provided insights into the molecular geometry of these interactions.

Intramolecular Hydrogen Bonding in Oxamide Derivatives

  • Study Insights: A study by (Martínez-Martínez et al., 1998) focused on the synthesis and structural investigation of oxamide derivatives, including this compound. They observed intramolecular three-center hydrogen bonding, providing valuable information on the compound's molecular structure.

Purine N-Oxides Synthesis

  • Study Insights: Kawashima and Kumashiro (1969) investigated the synthesis of purine N-oxides, including derivatives related to this compound. The study (Kawashima & Kumashiro, 1969) provided insights into the chemical processes involved in the formation of these compounds.

Antifolate Properties

  • Study Insights: The antifolate properties of similar compounds were analyzed by (Degraw et al., 1992). This research contributes to understanding how such compounds can inhibit enzyme functions, which is crucial for developing therapeutic agents.

Antimycobacterial Activity

  • Study Insights: A study by (Bakkestuen et al., 2005) focused on the synthesis and screening of antimycobacterial properties of purine derivatives. The findings contribute to the development of potential antituberculosis drugs.

Polymorphic Modifications

  • Study Insights: Research on polymorphic modifications of related compounds was conducted by (Shishkina et al., 2018). This study provides insights into the compound's structural variations and their potential applications.

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve studying how it interacts with its target in the body. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, or modifications that could be made to its structure to enhance its properties .

properties

IUPAC Name

2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-12-7-5-6-11(10-12)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)13-8-3-4-9-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCDAGVKKPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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